4-(Iodomethyl)-1,3-dioxane

描述

Core Molecular Architecture

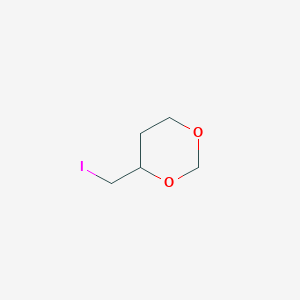

The molecular formula of 4-(iodomethyl)-1,3-dioxane is C₅H₉IO₂ , with a molar mass of 228.03 g/mol . The compound features:

- A 1,3-dioxane ring (oxygen atoms at positions 1 and 3).

- An iodomethyl group (-CH₂I) at position 4.

- Bond angles and lengths consistent with chair conformations, as evidenced by computational studies .

Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| C-O bond length | 1.43 Å | |

| C-I bond length | 2.10 Å | |

| Ring puckering angle | 54° (chair) |

The iodomethyl group introduces steric bulk and polarizability, influencing reactivity and intermolecular interactions .

Stereochemical Configuration and Conformational Dynamics

This compound exhibits axial-equatorial isomerism due to the chair conformation of the dioxane ring. Key findings include:

- Equatorial preference : The iodomethyl group preferentially occupies equatorial positions to minimize 1,3-diaxial strain .

- Anomeric effect : Oxygen lone pairs at C1 and C3 destabilize axial substituents, but this effect is attenuated by the iodine atom’s polarizability .

- NMR evidence : $$^1$$H NMR spectra reveal distinct chemical shifts for axial (δ 3.95 ppm) and equatorial protons (δ 5.05 ppm) at positions 4 and 6, confirming conformational rigidity .

Comparative studies with 2-(iodomethyl)-1,4-dioxane (CAS 64179-17-5) highlight reduced ring strain in 1,3-dioxanes due to optimized oxygen positioning .

Comparative Analysis with 5-(Iodomethyl)-1,3-Dioxane Derivatives

Positional isomerism significantly alters properties:

| Property | This compound | 5-(Iodomethyl)-1,3-dioxane |

|---|---|---|

| Ring strain | Moderate | High (eclipsed substituents) |

| Reactivity | Faster SN2 substitutions | Slower due to steric hindrance |

| Melting point | -15°C (liq.) | 78°C (solid) |

The 5-substituted derivative (CAS 97827-17-3) adopts a twist-boat conformation to alleviate steric clashes, whereas the 4-substituted analog retains a chair conformation .

Crystallographic and 3D Conformer Studies

X-ray diffraction data for this compound remain limited, but computational models (DFT, MM2) predict:

- Halogen bonding : Iodine participates in weak XB interactions (2.8–3.2 Å) with oxygen lone pairs in adjacent molecules .

- Packing motifs : Molecules align in layered lattices stabilized by van der Waals forces .

For 2,2-dimethyl-5-(iodomethyl)-1,3-dioxane (CAS 97827-17-3), crystallography confirms diradial symmetry and halogen-bonded dimers .

属性

IUPAC Name |

4-(iodomethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-3-5-1-2-7-4-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIGHSHTOHPLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Iodomethyl)-1,3-dioxane is a compound characterized by an iodomethyl group attached to a 1,3-dioxane ring. This unique structure contributes to its reactivity and potential biological activity. The compound's electrophilic nature allows it to participate in various chemical transformations, making it a valuable tool in organic synthesis and medicinal chemistry.

The presence of the iodomethyl group enhances the compound's reactivity, particularly in nucleophilic substitution reactions. The larger size and polarizability of iodine compared to other halogens like bromine or chlorine increase its electrophilic character, which can lead to diverse interactions in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, research has shown that compounds derived from this scaffold can induce apoptosis in various cancer cell lines. The mechanism often involves mitochondrial pathways, where the release of cytochrome c triggers caspase activation, leading to cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT-29 | < 10 | Apoptosis via caspase activation |

| This compound | Caco-2 | < 15 | Mitochondrial pathway |

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties against various bacterial strains. Structure-activity relationship (SAR) studies suggest that modifications on the dioxane ring can enhance its efficacy against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents.

Other Biological Activities

The compound has also been explored for other biological activities:

- Anti-inflammatory : Potential to inhibit pro-inflammatory cytokines.

- Antiviral : Some derivatives show activity against viral infections by targeting specific viral enzymes.

- Antiparasitic : Research indicates efficacy against certain parasitic infections.

Case Studies

A notable study evaluated the cytotoxic effects of various derivatives of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited dose-dependent cytotoxicity with IC50 values lower than conventional chemotherapeutic agents like cisplatin. This suggests that these compounds could serve as promising candidates in cancer therapy.

The synthesis of this compound typically involves multicomponent reactions yielding various derivatives with potential bioactivity. The mechanism of action involves interaction with specific molecular targets, where the iodine atom plays a crucial role in binding to target proteins or enzymes.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects: Iodomethyl vs. Methyl and Other Groups

The substituent at the 4-position critically impacts the physical and chemical properties of 1,3-dioxane derivatives:

- Electronic Effects : The electron-withdrawing iodine atom in this compound increases the electrophilicity of adjacent carbons, enhancing its reactivity in nucleophilic substitution reactions compared to 4-methyl derivatives.

- Hydrophobicity : The iodomethyl group increases LogP relative to methyl or maleimidomethyl substituents, suggesting reduced hydrophilicity .

- Stability : Plasma stability is likely lower than that of 2-(maleimidomethyl)-1,3-dioxane due to the labile C-I bond, which is susceptible to hydrolysis or elimination under physiological conditions.

Ring Conformation and Steric Effects

- 4-Methyl-1,3-dioxane adopts a chair conformation with equatorial methyl orientation to minimize 1,3-diaxial interactions . The iodomethyl group in this compound, being bulkier, may force axial positioning, increasing ring strain and reducing thermodynamic stability.

- 2,5,5-Trimethyl-2-(3-iodopropyl)-1,3-dioxane () demonstrates that iodine placement on side chains (vs. the ring) mitigates steric hindrance, enabling applications in complex syntheses.

Comparison with Heterocyclic Analogs

1,3-Dioxane vs. 1,3-Dioxolane

- Ring Size : 1,3-Dioxolane (five-membered) exhibits greater ring strain but faster reaction kinetics compared to six-membered 1,3-dioxane. For example, (R)-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane shows higher reactivity in ring-opening reactions due to reduced steric protection.

- Stereochemical Flexibility : 1,3-Dioxanes exhibit chair-chair interconversion, while dioxolanes have envelope conformations, limiting their conformational diversity .

1,3-Dioxane vs. 1,3-Oxathiane and 1,3-Dithiane

| Property | 1,3-Dioxane | 1,3-Oxathiane | 1,3-Dithiane |

|---|---|---|---|

| Diastereomer Stability | Moderate | Higher | Lower |

| Hydrogen Scrambling | Absent | Present | Present |

| Proximity Effects | Absent | Observed | Observed |

- Electronic Effects : Sulfur atoms in oxathianes and dithianes increase ring flexibility and alter hydrogen scrambling behavior, unlike oxygen-dominated 1,3-dioxanes .

- A-Values : Methyl groups in 1,3-oxathianes exhibit higher A-values (1.6–1.8 kcal/mol) than 1,3-dioxanes (1.3–1.5 kcal/mol), indicating stronger equatorial preferences .

Application-Specific Comparisons

Drug Conjugate Linkers

- 2-(Maleimidomethyl)-1,3-dioxane () is preferred in ADCs due to its hydrophilicity (LogP = -1.32) and plasma stability (3% degradation in 120 hours). In contrast, this compound’s hydrophobicity and labile C-I bond limit its utility in biologics but may suit controlled-release systems.

准备方法

Acetalization of 3-Halogeno-1,2-propanediol and Subsequent Halogen Exchange

A prominent method involves the acetalization of 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst to form 4-halogenomethyl-1,3-dioxolane intermediates, which can be converted into the this compound derivative by halogen exchange reactions.

Step 1: Acetalization

- React 3-halogeno-1,2-propanediol (where the halogen X = Cl, Br) with an acetalizing agent under acidic catalysis to form 4-halogenomethyl-1,3-dioxolane.

- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are typically used.

- Reaction solvents include alcohols (methanol, ethanol), ethers (tetrahydrofuran, 1,4-dioxane), or their mixtures.

- Temperature ranges from 0 °C to reflux depending on the solvent.

Step 2: Halogen Exchange

- The 4-halogenomethyl-1,3-dioxolane is reacted with alkali metal iodide salts (e.g., sodium iodide, potassium iodide) to substitute the halogen with iodine, yielding this compound.

- Sodium iodide in acetone is a common reagent system for halogen exchange (Finkelstein reaction).

- The amount of alkali metal iodide is critical, typically 0.05 to 1.1 mole equivalents relative to the 4-halogenomethyl-1,3-dioxolane.

- Reaction temperature is controlled to optimize rate and yield.

- The presence of bromide or iodide ions as promoters enhances reaction efficiency.

Step 3: Purification

- The product is isolated by standard work-up procedures including extraction, washing, and distillation or crystallization.

Use of 2-Iodomethyl-1,3-dioxane Intermediates via Triphenylphosphine/Iodine Reaction

Another approach to synthesize this compound involves the conversion of 2-hydroxymethyl-1,3-dioxane derivatives into the corresponding iodomethyl compound using triphenylphosphine, iodine, and imidazole.

-

- The hydroxymethyl precursor is treated with iodine, triphenylphosphine, and imidazole in a mixed solvent system such as toluene and tetrahydrofuran at ambient temperature.

- This method provides high yields (e.g., 84%) of 2-iodomethyl-1,3-dioxane derivatives.

- The reaction proceeds via the formation of a phosphonium intermediate facilitating substitution of the hydroxyl group by iodine.

-

- Mild reaction conditions.

- High selectivity and yields.

- Amenable to stereospecific synthesis, preserving chirality of the starting material.

Synthesis via Dithiane Intermediates and Subsequent Functional Group Transformations

Advanced synthetic routes utilize dithiane intermediates to build complex 1,3-dioxane derivatives including this compound through multi-step sequences.

-

- Formation of dithiane intermediates by reaction of lithiated 1,3-dithiane anions with iodomethyl-1,3-dioxane derivatives.

- Hydrolysis of dithiane to aldehydes or ketones.

- Reduction or further functionalization to alcohols.

- Iodination of hydroxymethyl groups using iodine/triphenylphosphine/imidazole to yield iodomethyl derivatives.

-

- Lithiation carried out with n-butyllithium in THF/HMPA at low temperatures (e.g., −78 °C).

- Hydrolysis with methyl iodide and sodium bicarbonate in aqueous acetonitrile at moderate temperatures (~40 °C).

- Desulfurization of dithiane with Raney nickel in refluxing ethanol.

- Reduction of carbonyl groups with lithium aluminum hydride or sodium borohydride.

-

- These methods allow for stereospecific synthesis of chiral this compound derivatives.

- Yields vary depending on step but generally high (>80%) for key transformations.

- Enables preparation of enantiomers and meso forms for biological activity studies.

Hydrolysis and Catalytic Hydrogenolysis for Functional Group Modifications

Following halogenation, hydrolysis or catalytic hydrogenolysis may be applied to convert acyl or alkoxy substituents to alcohols or to remove protecting groups, facilitating access to the target this compound compounds.

-

- Conducted with bases such as sodium hydroxide or potassium carbonate in solvents like methanol, ethanol, or water.

- Temperature ranges from 0 °C to reflux.

- Used to convert 4-acyloxymethyl-1,3-dioxolane intermediates to this compound alcohols.

-

- Utilizes hydrogen gas and catalysts such as palladium on carbon.

- Removes protective groups or converts alkoxy groups to hydroxyls.

- Solvents include esters (ethyl acetate), ethers (THF), ketones (acetone), or alcohols.

Data Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Acetalization + Halogen Exchange | 3-halogeno-1,2-propanediol, acid catalyst, NaI/KI | 70–90 | Finkelstein reaction critical for iodination |

| Triphenylphosphine/Iodine Reaction | Hydroxymethyl-1,3-dioxane, I2, PPh3, imidazole | ~84 | Mild, stereospecific, ambient temperature |

| Dithiane Intermediate Route | 1,3-dithiane, n-BuLi, Raney Ni, LAH, I2 | 75–90 | Multi-step, allows stereocontrol |

| Hydrolysis / Hydrogenolysis | NaOH/K2CO3, Pd/C, H2, various solvents | 80–95 | For deprotection and functional group conversion |

Research Findings and Analysis

- The acetalization of 3-halogeno-1,2-propanediol followed by halogen exchange is a robust and practical route for preparing this compound, with reaction promoters such as sodium iodide enhancing the efficiency.

- The triphenylphosphine/iodine/imidazole method offers a mild and high-yielding alternative for direct iodination of hydroxymethyl-1,3-dioxane, preserving stereochemistry and allowing for enantiomeric synthesis.

- The dithiane-based synthetic strategies enable the construction of complex 1,3-dioxane derivatives with precise stereochemical control, suitable for antiviral agent development and other pharmaceutical applications.

- Hydrolysis and catalytic hydrogenolysis steps are essential for converting protected intermediates into the final this compound product, with careful control of reaction conditions to maximize yield and purity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(iodomethyl)-1,3-dioxane derivatives, and how are intermediates characterized?

- Methodological Answer : A key approach involves iodocyclization of carbamates or carbonates. For example, reacting pent-4-en-2-yl carbamate with iodine in a biphasic solution (ether/saturated NaHCO₃) yields 4-(iodomethyl)-6-methyl-1,3-dioxan-2-one. Critical intermediates like carbamates are synthesized using trichloroacetyl isocyanate and 4-penten-2-ol under basic conditions (K₂CO₃), achieving high yields (~98%) . Characterization relies on NMR (¹H, 13C) and GC/MS to confirm regiochemistry and purity. For example, ¹H-NMR in CDCl₃ or C₆D₆ resolves methyl and iodomethyl groups (δ 1.3–3.5 ppm), while GC/MS identifies fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。